Topoisomerase I inhibitor 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topoisomerase I inhibitor 16 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. By inhibiting this enzyme, this compound prevents the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 16 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve the use of starting materials such as camptothecin derivatives, which are modified through various chemical reactions to yield the final product. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes to produce larger quantities of the compound. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Topoisomerase I inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Topoisomerase I inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the effects of enzyme inhibition on DNA replication and transcription.
Biology: Employed in research to understand the cellular mechanisms of DNA damage and repair.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of solid tumors such as colon, ovarian, and lung cancers.
Industry: Utilized in the development of new therapeutic agents and as a component in drug delivery systems .
Mécanisme D'action
Topoisomerase I inhibitor 16 exerts its effects by stabilizing the topoisomerase I-DNA cleavage complex, preventing the religation of the DNA strands. This leads to the accumulation of DNA breaks, which in turn triggers cell cycle arrest and apoptosis. The molecular targets of this compound include the topoisomerase I enzyme and the DNA strands involved in the cleavage complex. The pathways affected by this inhibition include DNA replication, transcription, and repair .
Comparaison Avec Des Composés Similaires
Topoisomerase I inhibitor 16 can be compared with other similar compounds, such as irinotecan and topotecan. These compounds also target topoisomerase I but may differ in their chemical structure, pharmacokinetic properties, and toxicity profiles. For example:
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer.
Topotecan: Another camptothecin derivative used in the treatment of ovarian and small cell lung cancers.
Exatecan: A derivative with similar topoisomerase I inhibitory effects but lower myelotoxicity
This compound is unique in its specific chemical structure and potential for targeted delivery in antibody-drug conjugates, which may enhance its therapeutic efficacy while minimizing systemic toxicity .
Propriétés
Formule moléculaire |
C27H27N3O4 |
---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
7-hydroxy-8-methoxy-12-(3-morpholin-4-ylpropyl)-3,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,4,6,8,10,13,15,18,20-nonaen-17-one |
InChI |
InChI=1S/C27H27N3O4/c1-33-24-15-22-18(14-23(24)32)16-28-25-21-5-3-17-13-19(31)4-6-20(17)26(21)30(27(22)25)8-2-7-29-9-11-34-12-10-29/h3-6,13-16,28,32H,2,7-12H2,1H3 |
Clé InChI |
XNLWKSVBRBOOJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C3C(=C4C=CC5=CC(=O)C=CC5=C4N3CCCN6CCOCC6)NC=C2C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.